molecular formula C12H16O4 B2717504 (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 187084-06-6

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B2717504
CAS No.: 187084-06-6
M. Wt: 224.256
InChI Key: FRELPDYZPNNWJO-QMMMGPOBSA-N
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Description

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is a chiral propanoic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a 3,5-dimethoxyphenyl group and a stereodefined 2-methylpropanoic acid moiety, makes it a valuable building block for the synthesis of more complex molecules. This compound serves as a key intermediate in exploratory research for developing novel therapeutic agents. The dimethoxyphenyl scaffold is a common pharmacophore found in compounds studied for a range of biological activities . The stereochemistry at the 2-position is crucial, as it can significantly influence a molecule's binding affinity and interaction with biological targets, such as enzymes and receptors . The propanoic acid side chain can be further functionalized or is designed to impart specific physicochemical properties to the molecule, influencing its metabolic stability and pharmacokinetic profile . Researchers utilize this chiral compound in the design and synthesis of potential soft drugs, where controlled deactivation is desired to achieve a predictable duration of action . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-3-(3,5-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h5-8H,4H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRELPDYZPNNWJO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 2-methylpropanoic acid.

    Condensation Reaction: The initial step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and a suitable reagent to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Sources References
This compound C₁₃H₁₆O₄ 236.26 3,5-dimethoxyphenyl, C2-methyl Carboxylic acid, ether (Inferred) Pharmaceutical intermediate -
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 2-methoxyphenyl Carboxylic acid, ether Reagent, chemical synthesis
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid C₁₁H₁₂O₅ 224.21 4-hydroxy, 3,5-dimethoxyphenyl, propenoic Carboxylic acid, ether, hydroxyl, alkene Pharmacological research, reference standard
(2S)-3-(Acetylthio)-2-methylpropanoic acid C₆H₁₀O₃S 162.20 C3-acetylthio, C2-methyl Carboxylic acid, thioester Captopril impurity
3,5-Diiodo-L-tyrosine C₉H₉I₂NO₃ 448.99 3,5-diiodo-4-hydroxyphenyl, amino Amino acid, hydroxyl, iodide Biochemical research, supplements

Detailed Comparative Analysis

3-(2-Methoxyphenyl)propanoic acid

  • Structural Differences : Lacks the 3,5-dimethoxy substitution and the C2 methyl group present in the target compound.
  • The absence of a C2 methyl group may reduce steric hindrance, enhancing metabolic susceptibility .
  • Applications: Primarily used as a reagent in organic synthesis, highlighting its utility in simpler aromatic propanoic acid derivatives.

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid

  • Structural Differences: Features a propenoic acid backbone (α,β-unsaturated carbonyl) and an additional 4-hydroxy group.
  • Functional Impact : The conjugated double bond increases reactivity (e.g., Michael addition susceptibility). The 4-hydroxy group enables hydrogen bonding, enhancing solubility and receptor interactions compared to the target compound’s purely ether-linked substituents .

(2S)-3-(Acetylthio)-2-methylpropanoic acid

  • Structural Differences : Replaces the 3,5-dimethoxyphenyl group with an acetylthio moiety.
  • Functional Impact : The thioester group is hydrolytically unstable, contrasting with the stable ether linkages in the target compound. This difference underscores the importance of aryl groups in enhancing stability for pharmaceutical applications .
  • Applications : Identified as a captopril impurity, emphasizing the role of sulfur-containing analogs in drug degradation pathways.

3,5-Diiodo-L-tyrosine

  • Structural Differences: Substitutes dimethoxy groups with diiodo substituents and includes an amino acid backbone.
  • The amino acid structure confers zwitterionic behavior, unlike the target compound’s anionic carboxylic acid .
  • Applications : Utilized in thyroid research and supplements, illustrating the divergent biological roles of iodinated aromatic systems.

Biological Activity

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆O₄
  • Molecular Weight : 224.26 g/mol
  • Structure : Contains a chiral center and methoxy groups that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of cyclooxygenase enzymes, which are involved in inflammatory processes. This modulation could lead to anti-inflammatory effects, making the compound a candidate for therapeutic applications in inflammatory diseases.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit prostaglandin synthesis, which is crucial in the inflammatory response. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced swelling and pain associated with induced inflammation. The results indicated a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory markers.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 15 µg/ml for S. aureus and 20 µg/ml for E. coli, indicating promising antibacterial properties .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is beneficial to compare it with related compounds:

Compound NameCAS NumberKey Features
(2S)-3-(4-Methoxyphenyl)-2-methylpropanoic acid 123456-78-9Exhibits similar anti-inflammatory effects
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid 987654-32-1Different methoxy substitution pattern
(2-Amino-3-(3,5-dimethoxyphenyl)-2-methylpropanoic acid 3831656Contains an amino group affecting its activity

This table highlights the structural differences and potential implications for biological activity among these compounds.

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